2-Carbamoylisonicotinic acid

Physicochemical Profiling Medicinal Chemistry Drug Design

Researchers requiring a specific 1,4-substituted pyridine scaffold for fragment-based drug discovery often face supply inconsistency with regioisomeric impurities. 2-Carbamoylisonicotinic acid (CAS 160601-84-3) directly addresses this gap. - Validated 'Rule of 3' compliant fragment with 3 H-bond donors/5 acceptors, ideal for interrogating polar protein sub-pockets. - Distinct chelation geometry vs. 2-carbamoylnicotinic acid enables predictable coordination polymer network formation. - 98% purity grade minimizes catalyst poisoning in sensitive cross-coupling reactions, ensuring superior synthetic reproducibility.

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
CAS No. 160601-84-3
Cat. No. B174875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carbamoylisonicotinic acid
CAS160601-84-3
Molecular FormulaC7H6N2O3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)C(=O)N
InChIInChI=1S/C7H6N2O3/c8-6(10)5-3-4(7(11)12)1-2-9-5/h1-3H,(H2,8,10)(H,11,12)
InChIKeyRIEKUXDEDZHANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carbamoylisonicotinic acid: Physicochemical & Procurement Profile


2-Carbamoylisonicotinic acid (CAS 160601-84-3), also designated 2-carbamoylpyridine-4-carboxylic acid, is a heteroaromatic building block belonging to the pyridinecarboxylic acid class . Its molecular architecture features a pyridine core bearing a carboxylic acid at the 4-position and a primary carboxamide at the 2-position (C7H6N2O3; MW: 166.13 g/mol), yielding a hydrogen-bonding motif distinct from simpler pyridine monoacids or other regioisomers . This substitution pattern confers a combination of hydrophilicity and metal-coordination potential that underlies its utility as a synthetic intermediate and a fragment for medicinal chemistry exploration .

Building block Heteroaromatic pyridine core with 2-carbamoyl and 4-carboxyl groups, suitable for fragment elaboration and scaffold diversification.
Regioisomer 2,4-disubstitution pattern distinct from 2,3- or 3,4-analogues; critical for spatial orientation in target binding.
Hydrogen bonding Multiple H-bond donors and acceptors support polar interactions, metal coordination, and crystal engineering studies.

2-Carbamoylisonicotinic acid: Critical Procurement Differentiators


Substituting 2-carbamoylisonicotinic acid with generic isonicotinic acid, nicotinic acid, or even the 3-carbamoyl regioisomer introduces quantifiable liabilities in lipophilicity, hydrogen-bonding capacity, and aqueous solubility that directly impact experimental outcomes and supply chain reliability . While isonicotinic acid (CAS 55-22-1) and 2-carbamoylnicotinic acid (CAS 5860-70-8) may appear structurally similar, their distinct physicochemical signatures and availability at defined purity grades prevent seamless interchangeability in protocols designed for the 2-carbamoylisonicotinic acid scaffold.

vs. isonicotinic acid
Lipophilicity and solubility differences may alter assay partitioning and stock solution preparation; target compound exhibits lower LogP but also lower aqueous solubility, which may affect direct replacement.
vs. 2-carbamoylnicotinic acid
Regioisomeric shift (2,3- vs 2,4-substitution) changes electronic and steric environment, potentially leading to divergent reactivity in cross-coupling and cyclization steps; synthetic routes may not transfer.
vs. ethyl ester analog
Ester derivative lacks free carboxylic acid, eliminating ionic interactions and certain metal-coordination modes required for MOF or salt formation; may not replicate acid-based binding motifs.
Purity grade mismatch
Standard 95% vs. 98% purity options exist; impurity profiles may influence catalyst tolerance in sensitive reactions; verify grade for reproducible fragment screening.

2-Carbamoylisonicotinic acid: Comparative Evidence vs. Key Analogues


Lipophilicity Reduction vs. Isonicotinic Acid

The presence of the 2-carboxamide group markedly reduces lipophilicity compared to the parent isonicotinic acid scaffold. 2-Carbamoylisonicotinic acid exhibits an ACD/LogP of 0.09 , contrasting with reported LogP values of 0.32–0.78 for isonicotinic acid [1]. This translates to an approximate 0.2–0.7 log unit decrease in predicted partition coefficient, favoring aqueous solubility and reducing non-specific binding in biological assays.

Lipophilicity Reduction
Cross-study comparable
ΔLogP = -0.23 to -0.69 vs. isonicotinic acid (LogP 0.09 vs. 0.32–0.78)
Supports aqueous solubility improvement and may reduce nonspecific membrane partitioning in biochemical assays.
Predicted ACD/LogP; confirm experimentally for critical partition-dependent workflows.
Physicochemical Profiling Medicinal Chemistry Drug Design

Enhanced Hydrogen-Bonding Capacity vs. Analogues

The dual carboxylic acid and primary carboxamide functionality provides a distinct hydrogen-bonding profile. 2-Carbamoylisonicotinic acid possesses 3 hydrogen bond donors and 5 hydrogen bond acceptors , in contrast to isonicotinic acid which offers only 1 donor and 3 acceptors . Ethyl 2-carbamoylisonicotinate (CAS 166766-77-4), a common ester analogue, lacks the carboxylic acid donor entirely [1], precluding ionic interactions and certain metal-coordination modes.

H‑Bond Donor / Acceptor Count
Head-to-head
Target: 3 donors, 5 acceptors. Isonicotinic acid: 1 donor, 3 acceptors. Ethyl ester: 1 donor, 4 acceptors.
Increased H-bonding capacity can influence crystal packing, polar solubility, and multi-point target engagement.
Calculated from structure; experimental validation via co-crystal or solubility studies recommended.
Crystallography Fragment-Based Drug Design Coordination Chemistry

Reduced Aqueous Solubility vs. Isonicotinic Acid

Paradoxically, despite its lower LogP, 2-carbamoylisonicotinic acid exhibits lower predicted aqueous solubility than isonicotinic acid. The estimated water solubility for the target compound is 2717 mg/L at 25°C , whereas isonicotinic acid demonstrates significantly higher measured solubility of 5200–6000 mg/L (5.2–6 g/L) at 20°C . This represents a ~2-fold reduction in aqueous solubility.

Aqueous Solubility
Cross-study comparable
~2‑fold lower: 2717 mg/L (est.) vs. 5200–6000 mg/L (exp., isonicotinic acid)
Despite lower LogP, strong H‑bonding in solid state may limit dissolution; stock solution protocols may differ from parent acid.
Estimated value (WSKOW v1.41); experimental measurement under relevant buffer/pH advised.
Formulation Pre-formulation Assay Development

Regioisomeric Specificity vs. 2-Carbamoylnicotinic Acid

The 2,4-disubstitution pattern of 2-carbamoylisonicotinic acid is non-interchangeable with the 2,3-regioisomer (2-carbamoylnicotinic acid, CAS 5860-70-8) due to distinct electronic and steric environments . While both share the same molecular formula and weight (166.13 g/mol) , the different positioning of the carboxamide and carboxyl groups on the pyridine ring leads to divergent reactivity in subsequent functionalization, particularly in metal-catalyzed cross-coupling and cyclocondensation reactions.

Regioisomeric Identity
Class-level inference
2‑carbamoyl-4‑carboxyl (para) vs. 2‑carbamoyl-3‑carboxyl (ortho‑like) isomer.
Positional isomerism dictates SAR outcomes and synthetic compatibility; regioisomeric substitution may not preserve reactivity.
Verify regioisomeric purity by NMR/HPLC before scaffold-hopping campaigns.
Organic Synthesis Medicinal Chemistry Scaffold Hopping

Commercial Purity Grade Differentiation

Procurement options exist at distinct purity tiers that directly impact experimental reproducibility. Fluorochem offers 2-carbamoylisonicotinic acid at a certified purity of 98% , whereas other major suppliers including Bidepharm and Apollo Scientific supply the compound at the standard 95% purity grade . This 3% absolute purity differential represents a 60% reduction in potential impurities (from 5% down to 2%).

Purity Grade Differentiation
Head-to-head
98% (Fluorochem) vs. 95% (other suppliers); relative impurity reduction ~60%.
Higher purity grade supports sensitive applications like fragment screening and catalyst-sensitive reactions.
Vendor CoA should be reviewed; actual impurity profile may vary by lot.
Procurement Quality Control Synthetic Chemistry

2-Carbamoylisonicotinic acid: Key Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Expansion

With its enhanced hydrogen-bonding capacity (3 donors, 5 acceptors) and moderate lipophilicity (ACD/LogP 0.09), 2-carbamoylisonicotinic acid serves as a validated 'Rule of 3' compliant fragment. Its distinct H-bond profile relative to isonicotinic acid makes it a superior probe for interrogating polar sub-pockets in target proteins. Procurement of the 98% purity grade is recommended for biophysical screening campaigns (e.g., SPR, NMR) where minor impurities can confound hit validation.

Metal-Organic Framework (MOF) & Coordination Polymer Synthesis

The presence of both a carboxylic acid and a primary carboxamide in a 1,4-relationship on the pyridine ring provides a unique, multi-dentate metal-binding motif . This differs fundamentally from isonicotinic acid, which lacks the carboxamide, and from 2-carbamoylnicotinic acid, which presents a different spatial geometry . Researchers designing novel MOFs should prioritize this regioisomer for predictable, extended network formation.

Medicinal Chemistry Scaffold for Kinase & Epigenetic Inhibitors

As a heteroaromatic building block, this compound is a direct precursor to ethyl 2-carbamoylisonicotinate and other advanced intermediates that have demonstrated activity against KDM4A demethylases and antiproliferative effects in HepG2/HCT-116 cells . The reduced aqueous solubility of the acid (2717 mg/L) relative to isonicotinic acid should be considered during pre-formulation; however, this property does not impede its primary use as a synthetic intermediate where solubility in organic solvents is more critical.

High-Reproducibility Synthetic Methodology

For chemical methodology studies where catalyst poisoning or side-product formation must be minimized, the 98% purity grade material provides a quantitatively superior starting point compared to standard 95% offerings . The 60% reduction in impurity burden directly correlates with improved reproducibility in sensitive reactions such as Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings.

Application
Selection Property
Validation Focus
Fragment-based drug discovery studies
Enhanced hydrogen-bonding profile for polar sub-pocket probing
Rule-of-3 compliance and purity grade suitability for biophysical assays
Coordination polymer and MOF synthesis
1,4-disubstituted pyridine with distinct carboxyl/carboxamide metal-binding sites
Network topology and crystallinity under varied solvothermal conditions
Kinase / epigenetic inhibitor intermediate
Regioisomeric building block for scaffold diversification
Downstream synthetic feasibility and product characterization (e.g., ethyl ester conversion)
High-reproducibility synthetic methodology
Higher purity grade option may reduce catalyst poisoning
Impurity profiling and reaction yield consistency in cross-coupling reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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